1-methoxy-N-(4-pyridinyl)-2-naphthamide
Description
1-Methoxy-N-(4-pyridinyl)-2-naphthamide is a naphthamide derivative featuring a methoxy substituent at the 1-position of the naphthalene ring and a 4-pyridinyl group attached via an amide linkage.
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.3g/mol |
IUPAC Name |
1-methoxy-N-pyridin-4-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-14-5-3-2-4-12(14)6-7-15(16)17(20)19-13-8-10-18-11-9-13/h2-11H,1H3,(H,18,19,20) |
InChI Key |
HBSCZMNPLHGLGJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=NC=C3 |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methoxy-N-(1-Phenylnaphthalen-2-yl)Naphthalen-2-Amine
- Structural Differences : Replaces the amide group with an amine linkage and substitutes the 4-pyridinyl group with a phenyl ring.
- Synthesis : Synthesized via N-coupling reactions, demonstrating adaptability for asymmetric α-position substitutions .
Key Data :
Property 1-Methoxy-N-(1-Phenylnaphthalen-2-yl)Naphthalen-2-Amine 1-Methoxy-N-(4-Pyridinyl)-2-Naphthamide Linkage Type Amine Amide Heterocyclic Group Phenyl 4-Pyridinyl Electronic Properties High conjugation (suitable for semiconductors) Likely enhanced solubility/polarity
3-(4-Pyridinyl)-6-(2-Sodiumsulfonatephenyl)[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole
- Structural Differences : A triazolo-thiadiazole core with 4-pyridinyl and sulfonate groups.
- Applications : Exhibits antimicrobial activity against Staphylococcus aureus, highlighting the role of pyridinyl groups in bioactivity .
Naphthamide Derivatives with Methoxy Substituents
- General Trends :
Research Findings and Implications
Comparative Limitations
- Data Gaps : Direct experimental data (e.g., UV-Vis spectra, solubility metrics) for 1-methoxy-N-(4-pyridinyl)-2-naphthamide are absent in current literature, necessitating further studies.
- Structural Trade-offs : While the amide linkage improves stability, it may reduce reactivity in subsequent functionalization steps compared to amine derivatives .
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